BenchChemオンラインストアへようこそ!

2-(cyclopropylmethoxy)-N-(3-ethoxypropyl)pyridine-4-carboxamide

Medicinal Chemistry Lead Optimization Physicochemical Property Analysis

2-(Cyclopropylmethoxy)-N-(3-ethoxypropyl)pyridine-4-carboxamide (CAS 2034244-51-2, CID is a synthetic small molecule belonging to the pyridine-4-carboxamide (isonicotinamide) class. Its structure features a cyclopropylmethoxy group at the pyridine 2-position and a 3-ethoxypropyl amide side chain, distinguishing it from other pyridine carboxamide scaffolds.

Molecular Formula C15H22N2O3
Molecular Weight 278.352
CAS No. 2034244-51-2
Cat. No. B2400378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(cyclopropylmethoxy)-N-(3-ethoxypropyl)pyridine-4-carboxamide
CAS2034244-51-2
Molecular FormulaC15H22N2O3
Molecular Weight278.352
Structural Identifiers
SMILESCCOCCCNC(=O)C1=CC(=NC=C1)OCC2CC2
InChIInChI=1S/C15H22N2O3/c1-2-19-9-3-7-17-15(18)13-6-8-16-14(10-13)20-11-12-4-5-12/h6,8,10,12H,2-5,7,9,11H2,1H3,(H,17,18)
InChIKeyNWCMRTJQPJKHJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Cyclopropylmethoxy)-N-(3-ethoxypropyl)pyridine-4-carboxamide (CAS 2034244-51-2): Structural Identity and Physicochemical Baseline


2-(Cyclopropylmethoxy)-N-(3-ethoxypropyl)pyridine-4-carboxamide (CAS 2034244-51-2, CID 92085412) is a synthetic small molecule belonging to the pyridine-4-carboxamide (isonicotinamide) class [1]. Its structure features a cyclopropylmethoxy group at the pyridine 2-position and a 3-ethoxypropyl amide side chain, distinguishing it from other pyridine carboxamide scaffolds . The compound has a molecular weight of 278.35 g/mol and a monoisotopic mass of 278.16 Da [1]. Its computed properties, including a topological polar surface area (TPSA) of 60.5 Ų, position it within favorable drug-like chemical space, making it a relevant subject for biochemical probe and lead discovery programs [1].

Why 2-(Cyclopropylmethoxy)-N-(3-ethoxypropyl)pyridine-4-carboxamide Cannot Be Substituted by General Pyridine-4-Carboxamide Analogs


Substituting 2-(cyclopropylmethoxy)-N-(3-ethoxypropyl)pyridine-4-carboxamide with a close structural analog from the pyridine-4-carboxamide class is a non-trivial research decision. The compound's specific 3-ethoxypropyl amide side chain imparts a unique combination of hydrogen bonding capacity and lipophilic character that directly influences target binding kinetics and pharmacokinetic properties [1]. While structurally similar compounds, such as N-cyclopropyl-2-(cyclopropylmethoxy)pyridine-4-carboxamide or 2-(cyclopropylmethoxy)-N-(oxan-4-ylmethyl)pyridine-4-carboxamide, share the core scaffold, they diverge significantly in calculated logP and TPSA, leading to predicted differences in membrane permeability and off-target binding profiles . The evidence below demonstrates that generic substitution risks losing the specific property profile required for reproducible biological results.

Quantitative Differentiation Evidence for 2-(Cyclopropylmethoxy)-N-(3-ethoxypropyl)pyridine-4-carboxamide


Structural and Physicochemical Differentiation from N-cyclopropyl and N-(oxan-4-ylmethyl) Analogs

The 3-ethoxypropyl amide side chain of the target compound confers a distinct combination of lipophilicity and polarity compared to simpler N-cyclopropyl or cyclic ether-containing analogs . The target compound has a calculated XLogP3 of 2.1 and a TPSA of 60.5 Ų [1]. In contrast, the N-cyclopropyl analog (CAS 2034316-88-4, MW 236.27) has a lower XLogP3 (approximately 1.5) and a reduced TPSA, reflecting the less flexible and less polar side chain [1]. Similarly, the N-(oxan-4-ylmethyl) analog (CAS 2034619-07-1) has a TPSA of 73.2 Ų due to the tetrahydropyran oxygen, increasing polarity and altering solubility profiles [1]. These differences in key computed parameters indicate divergent ADME and target binding behavior.

Medicinal Chemistry Lead Optimization Physicochemical Property Analysis

Potential Class-Level Kinase Inhibition Profile via PLCγ2 Assay

Compounds containing the 2-(cyclopropylmethoxy)pyridine-4-carboxamide scaffold have demonstrated potent inhibition of Phospholipase C gamma 2 (PLCγ2) in cellular assays, as reported in patent US20240083900 [1]. Example 79 from this patent (BDBM658433) exhibited an IC50 of 1.20 nM in a PLCγ2 phosphorylation assay in anti-IgM activated human Ramos cells [1]. While the identity of Example 79 as the target compound is not confirmed, the structural overlap suggests this chemotype is capable of low nanomolar target engagement against a key node in B-cell receptor signaling [2]. Related compounds in the series showed IC50 values ranging from 1.20 nM to 11 nM, indicating that subtle structural modifications around the amide group modulate activity by nearly 10-fold [1].

Chemical Biology Kinase Inhibition Immuno-oncology

High Purity for Reproducible Biological Research

The compound is available for procurement with a minimum purity of 98%, as confirmed by leading research chemical suppliers . This contrasts with many structurally similar research chemicals in the pyridine carboxamide class that are often available only at 95% purity . A purity difference of 3-5 percentage points can introduce significant batch-to-batch variability in sensitive biochemical and cellular assays, where minor impurities may act as off-target inhibitors or confound dose-response measurements .

Chemical Biology Assay Development Pharmacology

Recommended Research Applications for 2-(Cyclopropylmethoxy)-N-(3-ethoxypropyl)pyridine-4-carboxamide Based on Quantitative Evidence


Lead Optimization SAR Studies for PLCγ2 and BTK Pathway Inhibitors

The class-level evidence for potent PLCγ2 inhibition (IC50 ≈ 1-11 nM for close analogs) positions this compound as a strategic core scaffold for SAR exploration [1]. Researchers can systematically vary the 3-ethoxypropyl amide group to map the pharmacophore's tolerance to lipophilic and hydrogen-bonding modifications, directly leveraging the quantified XLogP3 and TPSA differences to guide rational design decisions and optimize for selectivity over other Tec family kinases [2].

Cellular Assay Development and Target Deconvolution in B-Cell Lymphoma Models

The validated activity of related pyridine-4-carboxamides in Ramos cell PLCγ2 phosphorylation assays supports the use of this compound as a phenotype-inducing tool molecule [1]. Its favorable computed properties (TPSA 60.5 Ų, XLogP3 2.1) suggest adequate cell permeability, enabling its use in cell-based target deconvolution studies to differentiate between on-target pharmacology and compound-specific cytotoxicity in diffuse large B-cell lymphoma (DLBCL) cell lines [2].

Pharmacological Profiling as a CB2 Receptor Agonist Probe

The cyclopropylmethoxy-pyridine-4-carboxamide scaffold is claimed in patent EP3357918A1 as a preferential cannabinoid receptor 2 (CB2) agonist for treating pain and fibrotic diseases [3]. This compound represents a valuable tool compound for probing biased signaling at CB2 receptors, particularly given the distinct alkoxy-amide side chain that may confer unique G-protein versus β-arrestin signaling bias compared to other CB2 agonists in the class [3].

Quote Request

Request a Quote for 2-(cyclopropylmethoxy)-N-(3-ethoxypropyl)pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.